molecular formula C6H10O2 B1628067 4-Methyl-3-oxopentanal CAS No. 25044-03-5

4-Methyl-3-oxopentanal

Cat. No. B1628067
CAS RN: 25044-03-5
M. Wt: 114.14 g/mol
InChI Key: ZJCLDUPTGISKMK-UHFFFAOYSA-N
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Description

4-Methyl-3-oxopentanal, also known as 3-Methyl-4-oxopentanal , is a chemical compound with the molecular formula C6H10O2 . It has an average mass of 114.142 Da and a monoisotopic mass of 114.068077 Da . It is also referred to as 4-methyl-3-oxo-valeraldehyde .


Synthesis Analysis

The synthesis of 4-Methyl-3-oxopentanal involves a mixture of l, l-dimethoxy-4-methylpentan-3-one in an aqueous solution of 0.27 M HCl. This mixture is stirred at 90 °C for 10 minutes, followed by the addition of 8 mL of EtOAc. The organic phase is then separated, dried over Na2S04, and filtered .


Molecular Structure Analysis

The molecular structure of 4-Methyl-3-oxopentanal is determined by its molecular formula, C6H10O2 . The structure can be analyzed using various methods, including 2D and 3D molecular models .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-3-oxopentanal can be inferred from its molecular formula, C6H10O2 . It has an average mass of 114.142 Da and a monoisotopic mass of 114.068077 Da .

Safety and Hazards

The safety data sheet for 4-Methyl-3-oxopentanal provides information on its hazards and safety measures . In case of skin contact, it is advised to wash off with soap and plenty of water. If inhaled, the person should be moved into fresh air. If not breathing, artificial respiration should be given .

properties

IUPAC Name

4-methyl-3-oxopentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5(2)6(8)3-4-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCLDUPTGISKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564006
Record name 4-Methyl-3-oxopentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-oxopentanal

CAS RN

25044-03-5
Record name 4-Methyl-3-oxopentanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25044-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-oxopentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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